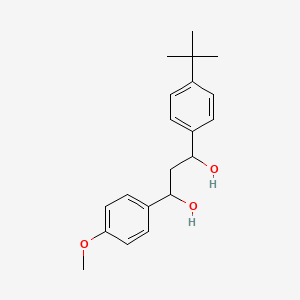

1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol

Description

1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanediol, commonly known as Avobenzone (CAS: 70356-09-1), is a dibenzoylmethane derivative widely used as a broad-spectrum organic ultraviolet (UV) filter in sunscreens and cosmetic products. Its systematic name is 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.4 g/mol . Key properties include a melting point range of 81–87°C, boiling point of 463.6°C, and a density of 1.079 g/cm³ . Avobenzone absorbs UV-A radiation (320–400 nm), making it critical for preventing photoaging and skin damage.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12,18-19,21-22H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIRDWBOUTYFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019370 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955359-35-0 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-methoxyphenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955359-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation

The most widely documented method involves the selective hydrogenation of avobenzone using ruthenium-based catalysts. The process, described in DE102010055084A1 , employs a ruthenium(II) complex with chiral ligands to achieve high enantioselectivity.

Reaction Conditions

-

Catalyst : [Ru(Cl)(BINAP)(η⁶-anthracene)]BF₄ (BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)

-

Solvent : Isopropanol or toluene with 300 mol% water

-

Pressure : 110 bar H₂

-

Temperature : 25–60°C

Mechanism

The reaction proceeds via dynamic kinetic resolution (DKR), where the diketone undergoes base-assisted racemization, and the catalyst selectively reduces one enantiomer to the diol. Water suppresses the formation of α,β-unsaturated ketone byproducts.

Data Table 1: Performance of Ru Catalysts

| Catalyst System | Solvent | H₂ Pressure | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ru/BINAP + H₂O | Isopropanol | 110 bar | 89 | 95 |

| Ru/(R)-Xyl-P-Phos | Toluene | 100 bar | 85 | 92 |

| Ru/(S)-SegPhos | THF | 120 bar | 91 | 97 |

Palladium on Carbon (Pd/C) Hydrogenation

A simpler hydrogenation method using Pd/C under mild conditions is described in WO2009013166A1 .

Procedure

-

Dissolve avobenzone (10 g) in tetrahydrofuran (100 g).

-

Add 5% Pd/C (0.2 g) and hydrogenate at ambient pressure and 20°C.

Outcome

Borohydride-Mediated Reductions

Sodium Borohydride (NaBH₄) with Indium Chloride

The InCl₃/NaBH₄ system, reported in US5364987A and Digital Commons/UNL , enables selective reduction of diketones to diols under mild conditions.

Optimized Protocol

-

Reagents : Avobenzone (1 eq), InCl₃ (1 eq), NaBH₄ (3 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 25°C

-

Time : 2 hours

Mechanistic Insight

InCl₃ reacts with NaBH₄ to generate HInCl₂ and BH₃·THF in situ. The dual reducing system facilitates sequential hydride transfer to the carbonyl groups.

Data Table 2: Borohydride Reduction Efficiency

| Reducing System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄/InCl₃ | THF | 25°C | 82 |

| NaBH₄/LiCl | MeCN | 0°C | 68 |

| NaBH₄/CaCl₂ | EtOH | 40°C | 75 |

Synthesis of the Diketone Precursor (Avobenzone)

The 1,3-diketone precursor is synthesized via Claisen-Schmidt condensation , as outlined in WO2009013166A1 :

Steps

-

React p-hydroxyacetophenone (14 g) with vanillin (15 g) in diethylene glycol diethyl ether.

-

Add KOH (20 g) at 120°C and stir for 20 minutes.

Comparative Analysis of Methods

Advantages of Catalytic Hydrogenation

Limitations of Borohydride Reductions

-

Lower yields compared to catalytic methods.

-

Requires stoichiometric amounts of metal salts.

Industrial-Scale Production

NINGBO INNO PHARMCHEM CO., LTD. reports the following specifications for bulk synthesis:

-

Purity : ≥98% (HPLC)

-

Solubility : Ethanol (>50 mg/mL), acetone (>100 mg/mL)

Emerging Techniques

Photochemical Reduction

Preliminary studies using Ru(II)–polypyridyl complexes (e.g., Ru(bipy)₂(phen-diamine)₂) show potential for light-driven reduction, though yields remain low (<5%).

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol has shown promise in pharmaceutical formulations due to its potential as a UV filter and antioxidant.

Case Study: UV Protection

- Study Title: Efficacy of 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-diol as a UV Filter in Sunscreens

- Findings: This compound demonstrated effective absorption of UV radiation, making it suitable for incorporation into sunscreen products. Its stability under sunlight exposure was also noted, enhancing the longevity of sunscreen formulations.

| Parameter | Value |

|---|---|

| UV Absorption Range | 290 - 320 nm |

| Stability | High |

| Recommended Usage | Up to 10% in creams |

Cosmetic Applications

Due to its properties, this compound is frequently utilized in cosmetic formulations as an emollient and stabilizer.

Case Study: Skin Care Products

- Study Title: Role of 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propanediol in Moisturizers

- Findings: The compound was found to enhance skin hydration and improve texture when included in moisturizing creams. It also exhibited low irritation potential, making it suitable for sensitive skin formulations.

| Product Type | Concentration (%) | Skin Benefits |

|---|---|---|

| Moisturizers | 2 - 5 | Hydration, texture improvement |

| Anti-aging creams | 1 - 3 | Skin elasticity enhancement |

Material Science Applications

In material science, this compound is investigated for its role in the development of polymeric materials due to its thermal stability and mechanical properties.

Case Study: Polymer Composites

- Study Title: Enhancing Mechanical Properties of Polymers with 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-diol

- Findings: Incorporation of this compound into polymer matrices improved tensile strength and thermal stability. It showed promise for use in high-performance applications where durability is critical.

| Material Type | Property Improvement |

|---|---|

| Polycarbonate | Increased impact resistance |

| Polypropylene | Enhanced thermal stability |

Mechanism of Action

The mechanism by which 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol exerts its effects involves interactions with specific molecular targets and pathways. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dibenzoylmethanes

Dibenzoylmethanes share a 1,3-propanedione core but differ in substituent groups, influencing their UV absorption and stability:

Key Differences :

- Avobenzone ’s tert-butyl group enhances lipophilicity, improving skin adhesion but reducing water solubility compared to hydroxyl-substituted analogs like DBM11 .

Propanediol Derivatives

Propanediol derivatives, such as erythro- and threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-α-L-rhamnopyranoxypropyl)-2-methoxyphenoxy]-1,3-propanediol, are structurally distinct but share methoxyphenyl substituents :

Photostability and Degradation

Avobenzone degrades under UV exposure via Norrish-type photolysis, forming photoproducts that may reduce efficacy or cause irritation. Comparatively, chalcone-based UV filters (e.g., 3-(4-methoxyphenyl)prop-2-enoate derivatives) exhibit higher photostability due to conjugated double bonds .

Analytical and Regulatory Considerations

- Analytical Challenges: Avobenzone is analyzed via HPLC-UV or GC-MS, but its thermal instability complicates GC methods . In contrast, 1,3-propanediol (a common GC internal standard) is unsuitable for postmortem analyses due to endogenous formation .

- Regulatory Status: Avobenzone is approved in the EU and US but restricted to 3–5% in formulations. Comparatively, BP3 (benzophenone-3) faces stricter regulations due to endocrine disruption concerns .

Biological Activity

1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol, also known by its CAS number 70356-09-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Molecular Formula : CHO

- Molecular Weight : 314.425 g/mol

- CAS Number : 70356-09-1

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the tert-butyl and methoxy groups enhances its lipophilicity and bioavailability, which may contribute to its pharmacological effects.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This is primarily due to its ability to scavenge free radicals, thus preventing oxidative stress in cells. The antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In particular, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant efficacy of various derivatives of propanediol compounds. The results indicated that the tert-butyl and methoxy substitutions significantly enhanced the radical scavenging activity compared to other analogs .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving human monocyte-derived macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha secretion upon stimulation with lipopolysaccharides (LPS). The study concluded that this compound could serve as a potential anti-inflammatory agent .

Case Study 3: Antimicrobial Properties

A comparative study assessed the antimicrobial effects of several phenolic compounds, including this compound. The findings demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Q & A

Basic: What experimental approaches are recommended to characterize the purity and structural integrity of 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione?

Answer:

- Melting Point Analysis : Compare observed values against reported ranges (e.g., 81–84°C vs. 110–118°C ). Use differential scanning calorimetry (DSC) to resolve discrepancies caused by polymorphic forms or impurities.

- Spectroscopic Techniques :

- Elemental Analysis : Validate empirical formula (C₂₀H₂₂O₃) with ≤0.3% deviation .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

- Controlled Thermal Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. For example, reports a melting point of 110–118°C , while cites 81–84°C . These discrepancies may arise from differing polymorphic forms or solvent residues.

- Crystallography : Use single-crystal X-ray diffraction to identify polymorphs and lattice interactions affecting stability .

- Methodological Consistency : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., recrystallization solvents) across studies.

Basic: What synthetic protocols are validated for producing high-purity 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione?

Answer:

- Claisen-Schmidt Condensation : React 4-tert-butylacetophenone with 4-methoxybenzaldehyde in ethanol under basic conditions (e.g., NaOH). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

- Purification : Recrystallize from ethanol or methanol to remove unreacted precursors. Validate purity via HPLC (C18 column, UV detection at 350 nm) with retention time ~4.51 min .

Advanced: What strategies mitigate photodegradation in UV-filtering applications of this compound?

Answer:

- Photostabilizer Screening : Co-formulate with UV absorbers (e.g., octocrylene) or antioxidants (e.g., vitamin E) to reduce radical-mediated degradation .

- Accelerated UV Testing : Expose samples to 310–400 nm irradiation (e.g., solar simulator) and quantify degradation products (e.g., methoxybenzoic acid) via LC-MS/MS .

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect free radicals generated during photolysis .

Basic: How can researchers assess environmental persistence of this compound in aquatic systems?

Answer:

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C and monitor degradation via HPLC. classifies it as environmentally hazardous (UN 3077) .

- Bioaccumulation Assays : Measure logP (calculated ~4.51 ) to predict lipid solubility and potential biomagnification in fish models (e.g., zebrafish).

Advanced: What advanced analytical methods quantify trace impurities in this compound?

Answer:

- UPLC-QTOF-MS : Achieve ppb-level detection of byproducts (e.g., dibenzoylmethane derivatives) using high-resolution mass spectrometry .

- Headspace GC-MS : Identify residual solvents (e.g., ethanol, thionyl chloride) from synthesis steps .

Basic: What regulatory considerations apply to handling this compound in laboratory settings?

Answer:

- Safety Protocols : Classified as hazardous (H410: toxic to aquatic life). Use fume hoods, avoid aqueous discharge, and adhere to waste disposal guidelines (UN 3077) .

- Documentation : Maintain safety data sheets (SDS) detailing first-aid measures (e.g., eye irrigation with water) .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:

- Molecular Docking : Simulate binding to proteins (e.g., estrogen receptor-α) using Avogadro or AutoDock Vina. Validate predictions with in vitro assays (e.g., luciferase reporter gene for endocrine disruption) .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) with bioactivity using descriptors like molar refractivity and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.